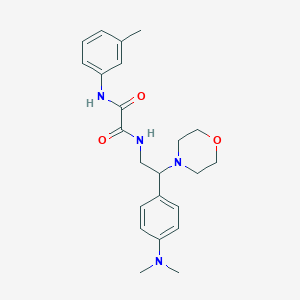

N1-(2-(4-(dimethylamino)phenyl)-2-morpholinoethyl)-N2-(m-tolyl)oxalamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N1-(2-(4-(dimethylamino)phenyl)-2-morpholinoethyl)-N2-(m-tolyl)oxalamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a dimethylamino group, a morpholinoethyl group, and a m-tolyl group, making it a subject of interest for researchers in chemistry, biology, and medicine.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of N1-(2-(4-(dimethylamino)phenyl)-2-morpholinoethyl)-N2-(m-tolyl)oxalamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common approach is to first synthesize the dimethylamino phenyl derivative, followed by the introduction of the morpholinoethyl group. The final step involves the formation of the oxalamide linkage with the m-tolyl group. Reaction conditions often include the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and scalability, which are crucial for commercial applications. The use of advanced purification techniques, such as chromatography and crystallization, is also common to achieve the desired product specifications.

Analyse Des Réactions Chimiques

Types of Reactions

N1-(2-(4-(dimethylamino)phenyl)-2-morpholinoethyl)-N2-(m-tolyl)oxalamide can undergo various chemical reactions, including:

Oxidation: This reaction can modify the functional groups, potentially altering the compound’s properties.

Reduction: Reduction reactions can be used to modify the compound’s structure, affecting its reactivity and stability.

Substitution: Substitution reactions can introduce new functional groups, enhancing the compound’s versatility.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium on carbon). Reaction conditions typically involve controlled temperatures, pressures, and pH levels to optimize the reaction outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives. Substitution reactions can result in a wide range of functionalized compounds, each with unique properties.

Applications De Recherche Scientifique

Chemistry

In the field of chemistry, N1-(2-(4-(dimethylamino)phenyl)-2-morpholinoethyl)-N2-(m-tolyl)oxalamide serves as a building block for synthesizing more complex molecules. It is utilized in studying reaction mechanisms and developing new synthetic pathways.

Biology

The compound's structure suggests potential applications in biological research:

- Anticancer Activity : Similar oxalamides have shown the ability to inhibit tumor growth by modulating signaling pathways related to cell proliferation and apoptosis. Initial studies indicate that this compound may also induce apoptosis in cancer cell lines.

- Antiviral Properties : Emerging evidence suggests that derivatives of this compound could inhibit viral replication processes, providing therapeutic avenues for viral infections.

- Neuropharmacological Effects : The presence of the dimethylamino group indicates potential neuroactive properties, such as anticonvulsant or anxiolytic effects. Preliminary assessments show promise in animal models for seizure disorders.

Industry

In industrial applications, this compound can be utilized in the development of new materials and chemical processes due to its unique chemical properties. Its versatility allows for modifications that can enhance performance in various applications.

Anticancer Studies

A study on structurally similar oxalamides demonstrated their ability to induce apoptosis and arrest cell cycles in cancer cell lines. These findings suggest that this compound may share similar pathways, warranting further investigation into its efficacy against specific cancer types.

| Study Focus | Findings |

|---|---|

| Anticancer Activity | Induces apoptosis; inhibits cell proliferation; ongoing investigations. |

Antiviral Screening

In vitro assays have shown that oxalamide derivatives can inhibit viral replication in cultured cells. While specific data on this compound is limited, its structural similarities to other active compounds suggest potential antiviral efficacy.

| Study Focus | Findings |

|---|---|

| Antiviral Activity | Inhibits viral replication; aligns with activities of similar compounds. |

Neuropharmacological Assessment

Compounds with morpholino groups have been evaluated for their ability to cross the blood-brain barrier and exhibit anticonvulsant activity. Modifications to the oxalamide structure may enhance lipophilicity and bioavailability, potentially increasing therapeutic effectiveness.

| Study Focus | Findings |

|---|---|

| Neuropharmacology | Potential anticonvulsant effects; favorable bioavailability observed. |

Mécanisme D'action

The mechanism of action of N1-(2-(4-(dimethylamino)phenyl)-2-morpholinoethyl)-N2-(m-tolyl)oxalamide involves its interaction with specific molecular targets. The dimethylamino group and morpholinoethyl group play crucial roles in binding to target proteins or enzymes, modulating their activity. This interaction can influence various biological pathways, leading to potential therapeutic effects.

Comparaison Avec Des Composés Similaires

Similar Compounds

N1-(2-(4-(dimethylamino)phenyl)-2-morpholinoethyl)-N2-(p-tolyl)oxalamide: Similar structure but with a p-tolyl group instead of m-tolyl.

N1-(2-(4-(dimethylamino)phenyl)-2-morpholinoethyl)-N2-(o-tolyl)oxalamide: Similar structure but with an o-tolyl group instead of m-tolyl.

N1-(2-(4-(dimethylamino)phenyl)-2-morpholinoethyl)-N2-(phenyl)oxalamide: Lacks the methyl group on the phenyl ring.

Uniqueness

N1-(2-(4-(dimethylamino)phenyl)-2-morpholinoethyl)-N2-(m-tolyl)oxalamide is unique due to the specific positioning of the m-tolyl group, which can influence its chemical reactivity and biological activity. This uniqueness makes it a valuable compound for targeted research and development in various scientific fields.

Activité Biologique

N1-(2-(4-(dimethylamino)phenyl)-2-morpholinoethyl)-N2-(m-tolyl)oxalamide is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores the biological activity of this compound, focusing on its mechanisms, efficacy, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure characterized by a morpholino group, a dimethylamino group, and an oxalamide linkage. The following table summarizes its key chemical properties:

| Property | Value |

|---|---|

| Molecular Formula | C₁₈H₂₃N₃O₂ |

| Molar Mass | 317.39 g/mol |

| Solubility | Soluble in organic solvents |

| Melting Point | Not specified |

Research indicates that compounds with similar structures often exhibit biological activities such as:

- Antioxidant Activity : Compounds containing the phenyl-N,N-dimethylamino group have shown promising antioxidant properties. They effectively scavenge free radicals, which can mitigate oxidative stress in cells .

- Cytotoxicity : Certain derivatives have been evaluated for their cytotoxic effects on various cancer cell lines. The presence of the dimethylamino group may enhance cell permeability and influence the compound's interaction with cellular targets .

Efficacy in Case Studies

- Antioxidant Potency : In a study assessing the antioxidant capacity of similar compounds, those with the dimethylamino group demonstrated significant radical scavenging activity. The oxygen radical absorption capacity (ORAC) and ferric reducing antioxidant power (FRAP) assays confirmed their effectiveness in neutralizing reactive oxygen species .

- Cytotoxicity Assessment : A cytotoxicity study using H9c2 cardiomyoblast cells revealed that certain derivatives did not exhibit significant cytotoxic effects at concentrations up to 20 µM, suggesting a favorable safety profile for potential therapeutic applications . In contrast, other derivatives showed reduced cell viability, indicating a dose-dependent cytotoxic response .

- Inhibition of Cancer Cell Proliferation : Some studies have indicated that oxalamide derivatives can inhibit the growth of specific cancer cell lines by inducing apoptosis. This effect may be mediated through the modulation of signaling pathways associated with cell survival and proliferation .

Comparative Analysis with Similar Compounds

The following table compares this compound with other compounds exhibiting similar biological activities:

| Compound Name | Antioxidant Activity | Cytotoxicity | Mechanism of Action |

|---|---|---|---|

| N1-(2-(4-(dimethylamino)phenyl)... | High | Low | Free radical scavenging |

| Compound A | Moderate | Moderate | Apoptosis induction |

| Compound B | High | High | Cell cycle arrest |

Propriétés

IUPAC Name |

N-[2-[4-(dimethylamino)phenyl]-2-morpholin-4-ylethyl]-N'-(3-methylphenyl)oxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H30N4O3/c1-17-5-4-6-19(15-17)25-23(29)22(28)24-16-21(27-11-13-30-14-12-27)18-7-9-20(10-8-18)26(2)3/h4-10,15,21H,11-14,16H2,1-3H3,(H,24,28)(H,25,29) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YLZPUVREUKLOMW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)NC(=O)C(=O)NCC(C2=CC=C(C=C2)N(C)C)N3CCOCC3 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H30N4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

410.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.